

# Selenophene Outshines Thiophene in All-Polymer Solar Cells: A Comparative Performance Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Selenophene

Cat. No.: B038918

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Researchers and scientists in the field of organic photovoltaics are constantly seeking new materials to enhance the efficiency and stability of all-polymer solar cells (all-PSCs). Among the various heterocyclic compounds utilized in the synthesis of conjugated polymers, **selenophene** and thiophene have emerged as key building blocks. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of next-generation photoactive materials.

The strategic replacement of sulfur with selenium in the backbone of conjugated polymers has consistently demonstrated a positive impact on the performance of all-polymer solar cells. Generally, **selenophene**-containing polymers exhibit higher power conversion efficiencies (PCEs) compared to their thiophene-based counterparts. This enhancement is attributed to several key factors, including a narrower bandgap, broader and red-shifted light absorption, improved charge carrier mobility, and more favorable molecular packing in the solid state.

## Performance Metrics: A Head-to-Head Comparison

Experimental data from various studies highlight the superior performance of **selenophene**-based polymers in all-PSCs. Below are comparative tables summarizing the key photovoltaic parameters for representative **selenophene** and thiophene analogue pairs.

Table 1: Comparison of PFY-3Se (**Selenophene**) and PFY-0Se (Thiophene) based All-PSCs

Polymer Acceptor	Donor Polymer	PCE (%)	Voc (V)	Jsc (mA/cm2)	FF (%)
PFY-3Se (Selenophene)	PBDB-T	15.1	0.88	23.6	73.7
PFY-0Se (Thiophene)	PBDB-T	13.0	0.90	21.5	67.3

Data sourced from Fan, Q. et al. Angew. Chem. Int. Ed. 2021, 60, 15935-15943.[\[1\]](#)

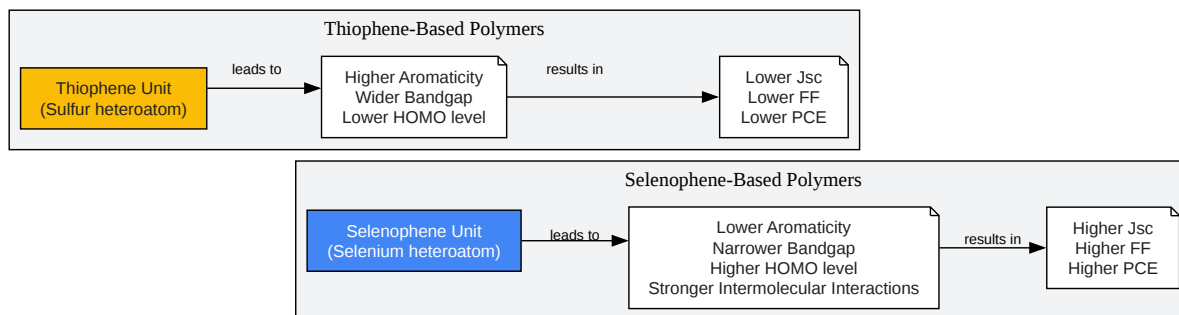
Table 2: Comparison of PNDIS-hd (**Selenophene**) and PNDIT-hd (Thiophene) based All-PSCs

Polymer Acceptor	Donor Polymer	PCE (%)	Voc (V)	Jsc (mA/cm2)	FF (%)
PNDIS-hd (Selenophene)	PBDB-T	8.4	0.89	13.3	71.0
PNDIT-hd (Thiophene)	PBDB-T	6.7	0.91	10.9	68.0

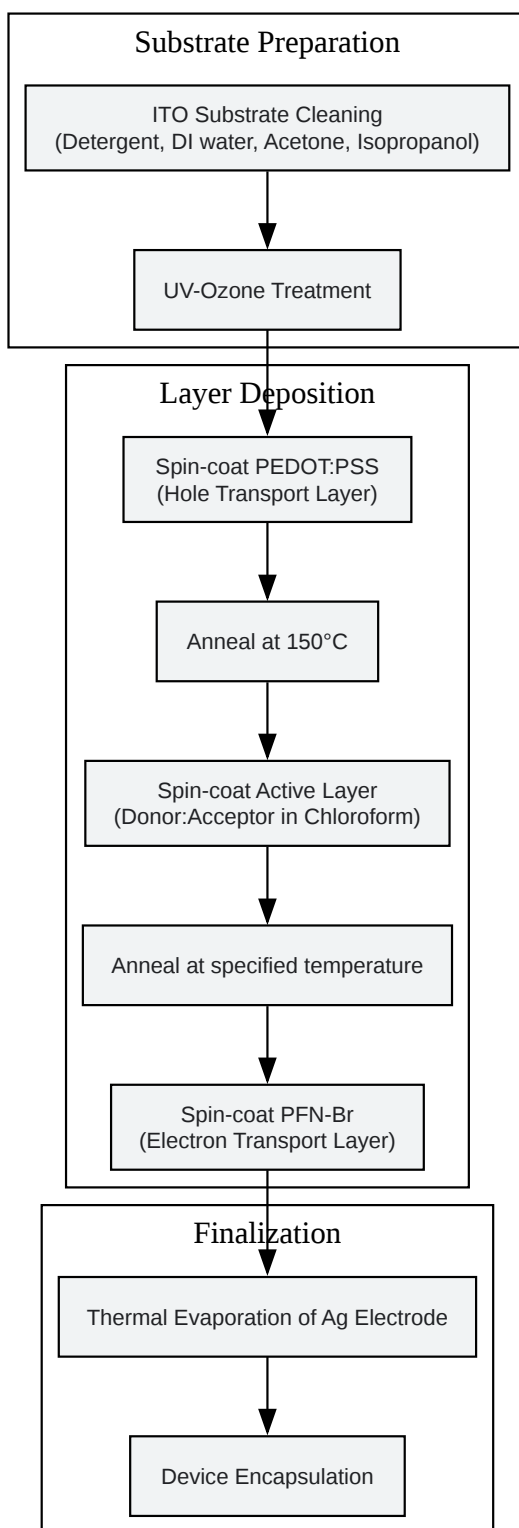
Data sourced from Lee, J. et al. ACS Appl. Polym. Mater. 2020, 2, 4443-4452.

## The Rationale Behind Selenophene's Superiority

The improved performance of **selenophene**-based polymers can be explained by several intrinsic properties that are favorably altered by the substitution of sulfur with the larger, more polarizable selenium atom.



Comparative properties of Thiophene vs. Selenophene.



All-PSC Fabrication Workflow.

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## References

- 1. Selenophene vs. thiophene in benzothiadiazole-based low energy gap donor–acceptor polymers for photovoltaic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Selenophene Outshines Thiophene in All-Polymer Solar Cells: A Comparative Performance Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038918#comparative-performance-of-selenophene-and-thiophene-in-all-polymer-solar-cells]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
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